molecular formula C15H10ClNO B3051375 3-(4-Chlorobenzylidene)indolin-2-one CAS No. 3335-90-8

3-(4-Chlorobenzylidene)indolin-2-one

Cat. No.: B3051375
CAS No.: 3335-90-8
M. Wt: 255.7 g/mol
InChI Key: CIXKMQYKNWKSNZ-LCYFTJDESA-N
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Description

3-(4-Chlorobenzylidene)indolin-2-one is a chemical compound that belongs to the class of indolin-2-one derivatives These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications The structure of this compound consists of an indolin-2-one core with a 4-chlorobenzylidene group attached at the 3-position

Future Directions

The future directions for the study of 3-(4-Chlorobenzylidene)indolin-2-one could involve a more comprehensive investigation of the [3+2] cycloaddition reactions of nitrile oxides with (Z)-multi bond systems . Additionally, further biological investigations for the most potent inhibitor could be performed to gain a better understanding of its apoptotic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzylidene)indolin-2-one can be achieved through several methods. One common approach involves the condensation of indolin-2-one with 4-chlorobenzaldehyde in the presence of an acid catalyst. The reaction is typically carried out in an ethanol medium under reflux conditions, leading to the formation of the desired product as the (E)-isomer .

Another method involves the use of piperidine as a catalyst in ethanol, which also yields a mixture of (E)- and (Z)-isomers . Additionally, microwave irradiation in the presence of potassium fluoride on alumina has been reported to provide a convenient method for the preparation of 3-arylideneindolin-2-ones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzylidene)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Benzylindolin-2-one derivatives.

    Substitution: Substituted indolin-2-one derivatives with various functional groups.

Comparison with Similar Compounds

3-(4-Chlorobenzylidene)indolin-2-one can be compared with other similar compounds, such as:

  • 3-(2-Chlorobenzylidene)indolin-2-one
  • 3-(4-Methoxybenzylidene)indolin-2-one
  • 3-(4-Nitrobenzylidene)indolin-2-one

These compounds share a similar indolin-2-one core structure but differ in the substituents on the benzylidene group.

Properties

IUPAC Name

(3Z)-3-[(4-chlorophenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXKMQYKNWKSNZ-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3335-90-8
Record name NSC13587
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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